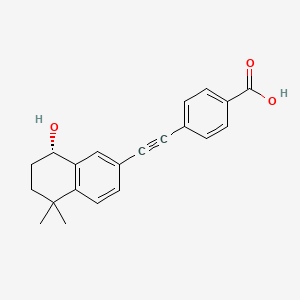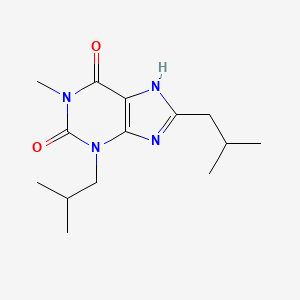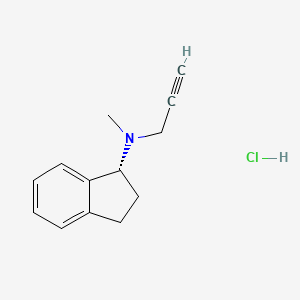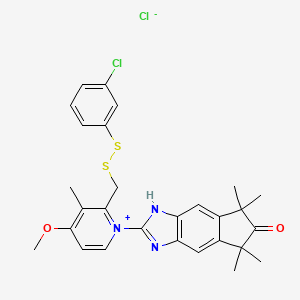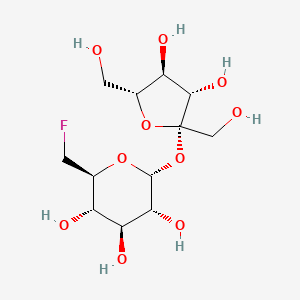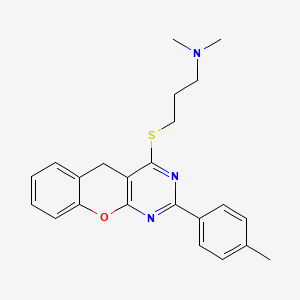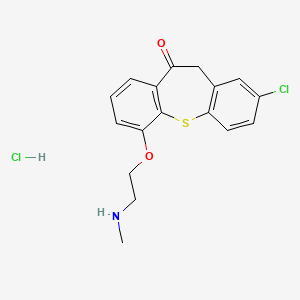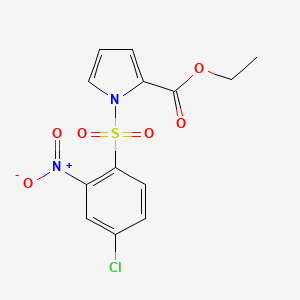
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and an ethyl ester group, along with a sulfonyl group attached to a chlorinated nitrophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of a nitrile group.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Pyrrole-2-carboxylic acid, 1-((4-bromo-2-nitrophenyl)sulfonyl)-, ethyl ester: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((4-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a nitrophenyl group makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
163460-54-6 |
|---|---|
Molekularformel |
C13H11ClN2O6S |
Molekulargewicht |
358.75 g/mol |
IUPAC-Name |
ethyl 1-(4-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)10-4-3-7-15(10)23(20,21)12-6-5-9(14)8-11(12)16(18)19/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZSXUWILVJKMINR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



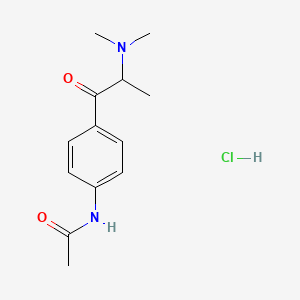
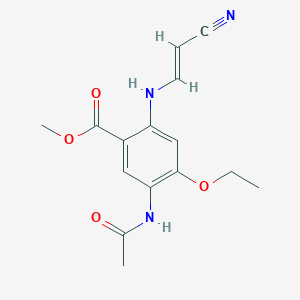

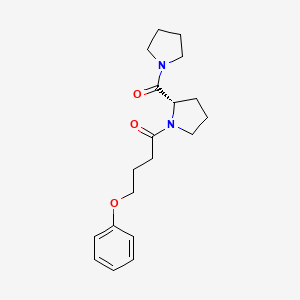

![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
